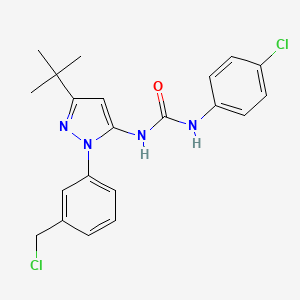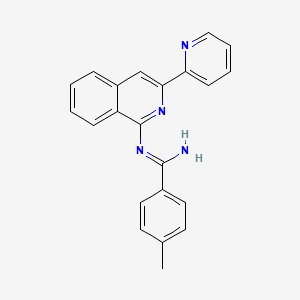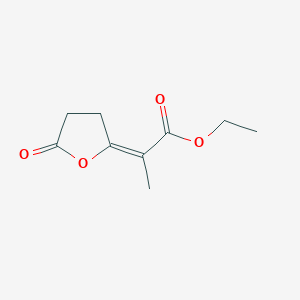![molecular formula C9H13NOS2 B12884308 1-(1H-Pyrrol-2-yl)-2-[(3-sulfanylpropyl)sulfanyl]ethan-1-one CAS No. 929004-82-0](/img/structure/B12884308.png)
1-(1H-Pyrrol-2-yl)-2-[(3-sulfanylpropyl)sulfanyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone is an organic compound that features both a thiol group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone typically involves the reaction of a pyrrole derivative with a mercaptopropyl thio compound. The reaction conditions may include the use of a base to deprotonate the thiol group, facilitating its nucleophilic attack on the electrophilic carbon of the pyrrole derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to break the disulfide bonds back into thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other groups in a molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Disulfides: Formed from the oxidation of thiol groups.
Alkylated Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical transformations.
Biology
In biological research, compounds with thiol groups are often used in the study of redox biology and enzyme function. The pyrrole ring can also interact with biological macromolecules, making it useful in drug design and development.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry
In industry, 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone involves its interaction with molecular targets through its thiol and pyrrole functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoethanol: A simpler thiol compound used in biochemistry.
Pyrrole-2-carboxaldehyde: A pyrrole derivative used in organic synthesis.
Properties
CAS No. |
929004-82-0 |
|---|---|
Molecular Formula |
C9H13NOS2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-yl)-2-(3-sulfanylpropylsulfanyl)ethanone |
InChI |
InChI=1S/C9H13NOS2/c11-9(7-13-6-2-5-12)8-3-1-4-10-8/h1,3-4,10,12H,2,5-7H2 |
InChI Key |
DEONRGNWXVJRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)CSCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8-yl)diphenylphosphine](/img/structure/B12884235.png)
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
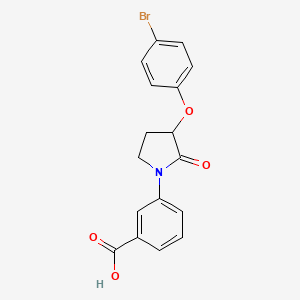
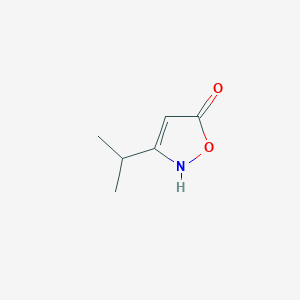
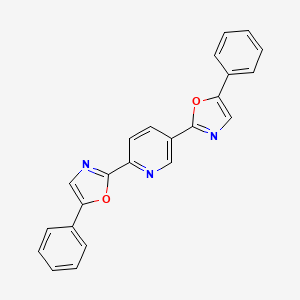
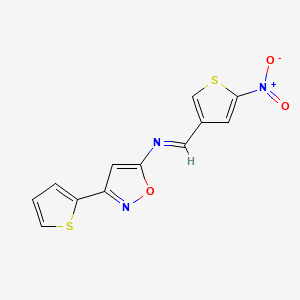
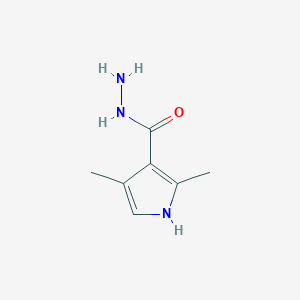
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)
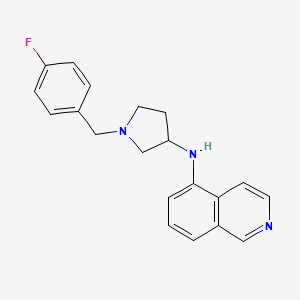
![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)
